Superior Dissociation Kinetics at M2 Receptors: (R)-QNB vs. (S)-QNB
The primary differentiation of the (R)-enantiomer is not in its association rate, but in its significantly slower dissociation from the M2 receptor subtype. While the association rate constants for (R)- and (S)-QNB are not significantly different, the dissociation half-life of (R)-QNB from cardiac M2 receptors is 77 minutes, compared to just 1.1 minutes for the (S)-enantiomer [1].
| Evidence Dimension | Dissociation half-life at M2 (cardiac) receptors |
|---|---|
| Target Compound Data | 77 minutes |
| Comparator Or Baseline | (S)-QNB enantiomer: 1.1 minutes |
| Quantified Difference | Approximately 70-fold longer half-life |
| Conditions | Competition kinetics analysis on rat cardiac (M2) binding sites |
Why This Matters
The dramatically slower dissociation rate of (R)-QNB ensures more stable and prolonged receptor occupancy, which is critical for both robust in vitro binding assays and effective in vivo imaging where washout must be minimized.
- [1] Waelbroeck M, Tastenoy M, Camus J, Christophe J. Binding kinetics of quinuclidinyl benzilate and methyl-quinuclidinyl benzilate enantiomers at neuronal (M1), cardiac (M2), and pancreatic (M3) muscarinic receptors. Mol Pharmacol. 1991;40(3):413-420. View Source
